Pyrido[3,4-g]isoquinoline
Overview
Description
Pyrido[3,4-g]isoquinoline is a heterocyclic compound with the molecular formula C12H8N2. It is a nitrogen-containing polycyclic aromatic compound, which consists of a pyridine ring fused to an isoquinoline moiety.
Mechanism of Action
Target of Action
Pyrido[3,4-g]isoquinoline is a complex organic molecule that has been studied for its emissive properties . .
Mode of Action
It has been shown to have anion and chiral properties
Biochemical Pathways
This compound is involved in the fluorescence tuning and optical waveguide behavior . It has been shown to absorb electromagnetic radiation and convert it into heat . The electronic spectra of this material changes when it interacts with light, which may be due to the transition between different molecular orbitals that are formed in the material . .
Result of Action
It has been shown to have anion and chiral properties , and it can absorb electromagnetic radiation and convert it into heat .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorescence of this compound in solution and solid state can be reversibly tuned by reactions with trifluoroacetic acid and triethylamine . Moreover, boron nitride is often used as the substrate for this type of material because it has a high thermal conductivity and can be easily cleaved from the nanosheets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[3,4-g]isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-dipyrazolyl bromobenzene with a suitable catalyst such as CuCl in the presence of an amino acid ligand can yield this compound . Another method involves the use of propargylic alcohols as building blocks, which undergo cyclization to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrido[3,4-g]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms and the aromatic nature of the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as halogens or nitro groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound-1,3,4(2H)-triones, while reduction can produce dihydrothis compound derivatives .
Scientific Research Applications
Pyrido[3,4-g]isoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Isoquinoline
- Quinoline
- Pyridine
- Pyrrolo[2,3-c]isoquinoline
Properties
IUPAC Name |
pyrido[3,4-g]isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-3-13-7-11-6-10-2-4-14-8-12(10)5-9(1)11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVSEWPNCOXRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=C21)C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517017 | |
Record name | Pyrido[3,4-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51521-29-0 | |
Record name | Pyrido[3,4-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50517017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | pyrido[3,4-g]isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain pyrido[3,4-g]isoquinoline?
A1: Two main synthetic approaches have been described for the production of this compound:
- Cyclization of N,N′-bis[2-(dialkoxy)ethyl]-p-xylene-α,α′-diamine dihydrochloride: This method, involving a ring closure reaction in fuming sulfuric acid, leads to the formation of both the linear this compound and the angular 3,8-phenanthroline. [, ]
- Ortho-Directed Metallation/Dimerization: This more convenient approach utilizes ortho-directed metallation followed by a dimerization step to specifically yield the desired this compound. [, ]
Q2: What potential applications in energy storage have been explored for this compound derivatives?
A2: Research suggests that this compound-5,10-dione (PID), a derivative of this compound, could be a promising electrode material for lithium-ion batteries. [] This is due to its strong physisorption to monolayer graphene and hexagonal boron nitride (h-BN), which could potentially mitigate its solubility in electrolyte solutions, a limiting factor for cycle performance in batteries. []
Q3: How does this compound-5,10-dione interact with monolayer graphene and h-BN?
A3: Density functional theory (DFT) calculations reveal that this compound-5,10-dione (PID) exhibits strong physisorption to both monolayer graphene and h-BN, primarily driven by van der Waals (vdW) dispersion forces. [] This interaction results in a significant work function shift, impacting the electronic properties of the combined system. []
Q4: Are there any studies on the optical properties of this compound derivatives?
A4: Yes, recent studies have explored the emissive properties of novel organic molecules based on the this compound framework. [] These studies focus on understanding the fluorescence tuning mechanisms and evaluating their potential for applications in optical waveguides. []
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